![molecular formula C9H13N3O B1476773 (1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol CAS No. 2092543-63-8](/img/structure/B1476773.png)
(1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol
Overview
Description
(1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol, also known as 1-(5-aminopyridin-2-yl)-3-azetidinol, is an organic compound that is part of the pyridine family. It is mainly used in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of various dyes and optical brighteners, as well as in the synthesis of various other organic compounds. In
Scientific Research Applications
Catalytic Asymmetric Additions
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound structurally similar to the queried chemical, demonstrates significant utility in catalytic asymmetric additions. It has been synthesized from l-(+)-methionine, showcasing a practical approach to chiral azetidine ring formation. This compound facilitates high enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, with enantioselectivities reaching up to 98.4% ee. The study emphasizes the potential of four-membered heterocycle-based backbones as chiral units for catalytic asymmetric induction, highlighting the importance of the bulky ferrocenyl group for achieving high enantioselectivities (Wang et al., 2008).
Synthesis of Azetidine Derivatives
A novel synthesis of azetidine derivatives, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been reported. These compounds were evaluated for antibacterial and antifungal activities, demonstrating acceptable results. This indicates the potential of such azetidine derivatives in the development of new antimicrobial agents, supporting the broader research into azetidine-based compounds for medical applications (Rao et al., 2013).
Enantiodiscrimination of α-Racemic Carboxylic Acids
Optically pure aziridin-2-yl methanols, closely related to the compound , have been utilized as effective sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers. This application demonstrates the potential use of these compounds in determining the enantiomeric excess (ee) of samples, indicating a practical tool for analyzing chiral carboxylic acids in various scientific and industrial settings (Malinowska et al., 2020).
Cationic Polymerization
Azetidine has been investigated for its ability to undergo cationic polymerization, leading to the formation of polymers with varied amino functions. This research provides insights into the polymerization behavior of azetidine and its potential applications in synthesizing polymers with specific functional properties. The study contributes to the understanding of the polymerization mechanisms and the structural analysis of the resulting polymers (Schacht & Goethals, 1974).
Ring Transformation and Synthesis of Piperidines
Studies have shown the utility of azetidine derivatives in ring transformations, leading to the synthesis of piperidines and pyrrolidines. This application is crucial for the development of novel compounds with potential therapeutic properties, demonstrating the versatility of azetidine derivatives in synthetic chemistry (Dejaegher et al., 2008).
properties
IUPAC Name |
[1-(5-aminopyridin-2-yl)azetidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-1-2-9(11-3-8)12-4-7(5-12)6-13/h1-3,7,13H,4-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKOLJNTGVOZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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